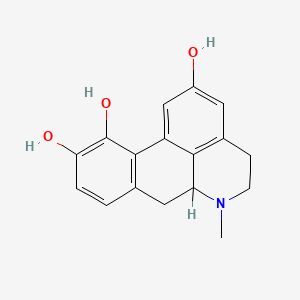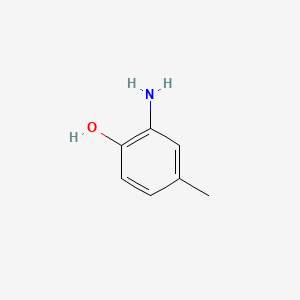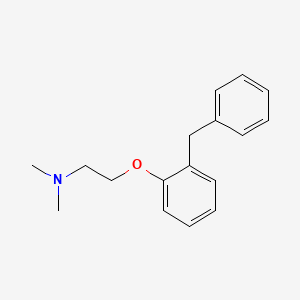
Isoquinolinium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isoquinolinium chloride is a quaternary ammonium salt derived from isoquinoline. Isoquinoline is a heterocyclic aromatic organic compound that is structurally similar to quinoline. This compound is known for its applications in organic synthesis, particularly in the formation of various heterocyclic compounds.
作用机制
Target of Action
Isoquinolinium chloride, also known as Isoquinoline hydrochloride, is a type of isoquinoline, which is a class of natural alkaloids . Isoquinoline alkaloids are nitrogen-containing heterocyclic compounds that are considered as important components of many biologically active products . They are used as components of anti-cancer, anti-malarial, and some other drugs . .
Mode of Action
It’s known that isoquinolinium salts can form excited isoquinolinium salts under visible-light irradiation . These excited salts can then undergo photoinduced electron transfer to transform into alpha-carbon radicals . This process sets the stage for further reactions.
Biochemical Pathways
This compound is involved in the synthesis of various heterocyclic compounds using pyridinium ylides . These compounds include chromeno-imidazo pyridines, isoquinolines, imidazothiazine, chromenoimidazocarbolines, imidazo pyridines, chromeno azepines, pyrido indolizine carbonitriles, pyridoindolizines, cyanoindolizinyl acetamides, tetrahydroindolizines, indolizinoindol amines, pyridobenzimidazoles, cyclo azines, pyrroloisoquinolines . The reaction occurs both at C‑1 and C‑3 atoms of cyanomethyl this compound .
Result of Action
The result of the action of this compound is the formation of various heterocyclic compounds . These compounds have potential applications in the pharmaceutical industry due to their structural diversity .
Action Environment
The action of this compound can be influenced by environmental factors such as light and the presence of other reactants . For instance, the formation of excited isoquinolinium salts requires visible-light irradiation . Additionally, the characteristics of the reactants employed can influence the reactivity of pyridinium ylides .
生化分析
Biochemical Properties
Isoquinolinium chloride plays a significant role in biochemical reactions, particularly in the synthesis of heterocyclic compounds. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound can act as a catalyst in the synthesis of poly(imide)s and as a reactant in the synthesis of N-benzyl isoquinoline-1,3,4-triones . It also interacts with Lewis acids to form adducts, which can be crucial in various biochemical processes .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the polymerization of cytoskeletal tubulin by inhibiting GTPase activity, which can impact cell proliferation and motility . Additionally, this compound can modulate the activity of chloride channels, which are essential for maintaining cellular homeostasis .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can form stable complexes with Lewis acids, which can influence various biochemical pathways . This compound also acts as an inhibitor or activator of specific enzymes, thereby modulating their activity and affecting gene expression . These interactions are crucial for understanding the compound’s role in biochemical reactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are essential factors to consider. Studies have shown that this compound can maintain its stability under specific conditions, but prolonged exposure to certain temperatures can lead to degradation . Long-term effects on cellular function have been observed in in vitro and in vivo studies, highlighting the importance of controlled experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can exhibit beneficial effects, such as enhancing cellular functions and modulating enzyme activity . At higher doses, this compound can cause toxic or adverse effects, including neuromuscular blockade and cardiovascular changes . These dosage-dependent effects are crucial for determining the compound’s therapeutic potential and safety.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can undergo metabolic bioactivation, leading to the formation of reactive intermediates that can influence cellular metabolism . The compound’s involvement in metabolic pathways can affect metabolite levels and metabolic flux, highlighting its significance in biochemical research.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for understanding its biochemical effects. The compound can interact with specific transporters and binding proteins, influencing its localization and accumulation within cells . These interactions can affect the compound’s activity and function, making it crucial to study its transport mechanisms.
Subcellular Localization
This compound’s subcellular localization plays a vital role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications
准备方法
Synthetic Routes and Reaction Conditions: Isoquinolinium chloride can be synthesized through the reaction of isoquinoline with cyanomethyl halides. The reaction involves the formation of 1-(cyanomethyl)isoquinolinium halides, which can then be treated with a base to form the desired this compound .
Industrial Production Methods: In industrial settings, this compound is typically produced through the Pomeranz-Fritsch reaction, which involves the cyclization of aromatic aldehydes and aminoacetals under acidic conditions . This method is favored due to its efficiency and the high yield of the desired product.
化学反应分析
Types of Reactions: Isoquinolinium chloride undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form isoquinoline N-oxide.
Reduction: It can be reduced to form tetrahydroisoquinoline derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions to form various substituted isoquinolines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols are often employed in substitution reactions.
Major Products Formed:
Oxidation: Isoquinoline N-oxide.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinolines.
科学研究应用
Isoquinolinium chloride has a wide range of applications in scientific research, including:
相似化合物的比较
Isoquinolinium chloride is similar to other quaternary ammonium salts, such as pyridinium chloride and quinolinium chloride. it is unique due to its structural framework, which allows for the formation of a wide variety of heterocyclic compounds . Similar compounds include:
- Pyridinium chloride
- Quinolinium chloride
- Benzylthis compound
This compound stands out due to its versatility in organic synthesis and its potential biological activities.
属性
CAS 编号 |
21364-46-5 |
|---|---|
分子式 |
C9H8ClN |
分子量 |
165.62 g/mol |
IUPAC 名称 |
isoquinolin-2-ium;chloride |
InChI |
InChI=1S/C9H7N.ClH/c1-2-4-9-7-10-6-5-8(9)3-1;/h1-7H;1H |
InChI 键 |
IYRMNDOLPONSCJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=NC=CC2=C1.Cl |
规范 SMILES |
C1=CC=C2C=[NH+]C=CC2=C1.[Cl-] |
Key on ui other cas no. |
21364-46-5 |
相关CAS编号 |
119-65-3 (Parent) |
同义词 |
isoquinoline isoquinoline conjugate acid isoquinoline hydrobromide isoquinoline hydrochloride isoquinoline hydroiodide isoquinoline sulfate (1:1) |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















